2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide
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Description
Scientific Research Applications
Environmental Impact and Metabolism
A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides (similar in structure to the compound of interest) in human and rat liver microsomes, highlighting the metabolic pathways that could influence environmental and health impacts. This research helps understand the environmental fate and potential toxicity of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Agricultural Applications
Research on soil reception and activity of acetochlor, alachlor, and metolachlor, as reported by Banks and Robinson (1986), investigates how agricultural practices and irrigation affect the effectiveness and environmental distribution of chloroacetamide herbicides. This study provides insights into optimizing agricultural use while minimizing environmental impact (Banks & Robinson, 1986).
Chemical Synthesis and Characterization
Ding et al. (2006) detailed the synthesis of a compound through a reaction involving 2-chloro-N-(2,6-dimethylphenyl)acetamide and a fluorophenyl phenyl derivative, showcasing a methodological approach to creating novel chemical entities for potential scientific applications (Ding, Tan, Xing, Wang, & Wang, 2006).
Herbicide Environmental Monitoring
Kolpin et al. (1996) conducted a study on the occurrence of acetochlor (a related chloroacetamide herbicide) in the hydrologic system following its first season of extensive use in the midwestern United States. This research is crucial for understanding the environmental persistence and spread of such herbicides, contributing to the development of guidelines for their safe use (Kolpin, Nations, Goolsby, & Thurman, 1996).
properties
IUPAC Name |
2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOSWBWXGXGRF-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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